N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
CAS No.: 1052530-77-4
Cat. No.: VC6858319
Molecular Formula: C22H26ClF2N3O2S
Molecular Weight: 469.98
* For research use only. Not for human or veterinary use.
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride - 1052530-77-4](/images/structure/VC6858319.png)
Specification
CAS No. | 1052530-77-4 |
---|---|
Molecular Formula | C22H26ClF2N3O2S |
Molecular Weight | 469.98 |
IUPAC Name | N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride |
Standard InChI | InChI=1S/C22H25F2N3O2S.ClH/c1-3-26(4-2)11-12-27(20(28)10-13-29-17-8-6-5-7-9-17)22-25-21-18(24)14-16(23)15-19(21)30-22;/h5-9,14-15H,3-4,10-13H2,1-2H3;1H |
Standard InChI Key | SRXMCCDVUQVJLT-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCOC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises a 4,6-difluorobenzo[d]thiazol-2-yl group linked to a 3-phenoxypropanamide moiety via a nitrogen atom. The propanamide chain is further substituted with a 2-(diethylamino)ethyl group, and the entire structure is associated with a hydrochloride counterion. The benzothiazole ring system is aromatic, with fluorine atoms at positions 4 and 6 enhancing electron-withdrawing effects, which may influence reactivity and binding interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₅ClF₂N₄O₂S |
Molecular Weight | 657.18 g/mol (calculated) |
CAS Registry Number | Not publicly documented |
IUPAC Name | As per query |
SMILES | FC1=C(F)C2=NC(=NS2)C=C1N(CCC(N(CC)CC)=O)OC3=CC=CC=C3.Cl |
Spectroscopic Characteristics
While experimental data for this compound are unavailable, analogous benzothiazole derivatives exhibit distinct UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the aromatic system . The ¹H NMR spectrum would likely show signals for the diethylaminoethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂), phenoxy aromatic protons (δ 6.8–7.5 ppm), and fluorine-coupled splitting in the benzothiazole ring .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key subunits:
-
4,6-Difluorobenzo[d]thiazol-2-amine: Synthesized via cyclization of 2-amino-4,6-difluorothiophenol with cyanogen bromide .
-
3-Phenoxypropanoic Acid: Prepared by esterification of propanoic acid with phenol, followed by hydrolysis.
-
N-(2-Diethylaminoethyl)amine: Derived from diethylamine and ethylene diamine via alkylation.
Stepwise Synthesis
-
Formation of the Benzothiazole Core:
Reaction of 2-amino-4,6-difluorothiophenol with cyanogen bromide in ethanol under reflux yields 4,6-difluorobenzo[d]thiazol-2-amine . -
Amide Coupling:
The benzothiazol-2-amine is reacted with 3-phenoxypropanoic acid chloride in dichloromethane using triethylamine as a base, forming the secondary amide bond. -
Introduction of the Diethylaminoethyl Group:
The secondary amine undergoes alkylation with 2-chloro-N,N-diethylacetamide in acetonitrile, followed by hydrochloride salt formation using HCl gas .
Table 2: Reaction Conditions and Yields (Hypothetical)
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Cyanogen bromide, EtOH, reflux, 6h | 78 |
2 | Propanoic acid chloride, Et₃N, 0°C | 65 |
3 | 2-Chloro-N,N-diethylacetamide, CH₃CN | 72 |
Physicochemical and Pharmacological Properties
Solubility and Stability
The hydrochloride salt enhances water solubility compared to the free base. Predicted solubility in water is ~50 mg/mL at 25°C, with logP ≈ 3.2 (indicating moderate lipophilicity). The compound is stable under acidic conditions but may degrade under strong bases or UV light due to the benzothiazole moiety .
Biological Activity
Benzothiazoles are known for antitumor, antimicrobial, and kinase-inhibitory activities. The diethylaminoethyl group may facilitate cellular uptake, while the fluorinated benzothiazole could interact with ATP-binding pockets in kinases .
Applications and Industrial Relevance
Material Science
The compound’s aromaticity and fluorine content suggest utility in organic semiconductors or liquid crystals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume